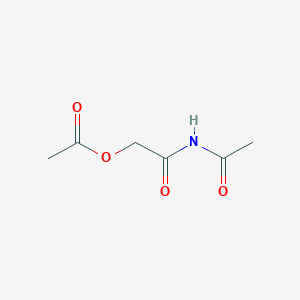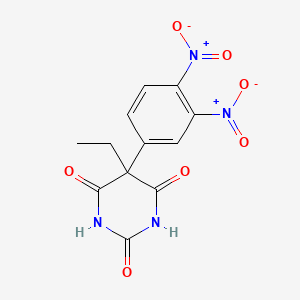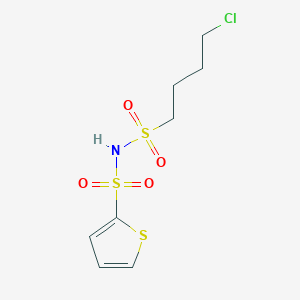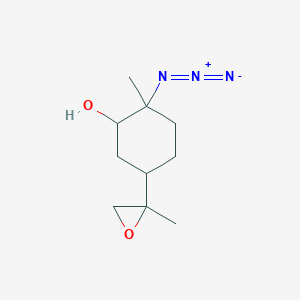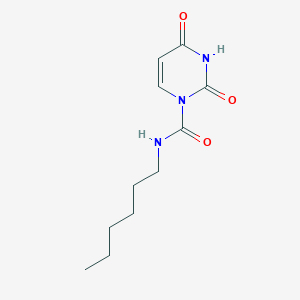
N-hexyl-2,4-dioxo-pyrimidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-hexyl-2,4-dioxo-pyrimidine-1-carboxamide typically involves the reaction of hexylamine with 5-fluorouracil. The process includes the following steps:
Formation of Intermediate: 5-fluorouracil is reacted with hexylamine in the presence of a coupling agent to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
N-hexyl-2,4-dioxo-pyrimidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hexyl group can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can have different biological activities and properties .
Aplicaciones Científicas De Investigación
N-hexyl-2,4-dioxo-pyrimidine-1-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing other pyrimidine derivatives.
Biology: Studied for its role in inhibiting enzymes like thymidylate synthase and acid ceramidase.
Medicine: Employed in cancer treatment, particularly for breast and colorectal cancers.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
Mecanismo De Acción
The primary mechanism of action of N-hexyl-2,4-dioxo-pyrimidine-1-carboxamide involves the inhibition of thymidylate synthase, which is essential for DNA synthesis. By inhibiting this enzyme, the compound prevents the proliferation of cancer cells . Additionally, it acts as an acid ceramidase inhibitor, influencing cancer cell survival, growth, and death .
Comparación Con Compuestos Similares
Similar Compounds
5-Fluorouracil: A closely related compound with similar antineoplastic properties.
Capecitabine: Another fluorouracil derivative used in cancer treatment.
Tegafur: A prodrug of fluorouracil with similar applications.
Uniqueness
N-hexyl-2,4-dioxo-pyrimidine-1-carboxamide is unique due to its dual mechanism of action, targeting both thymidylate synthase and acid ceramidase. This dual inhibition makes it a potent antineoplastic agent with a broader spectrum of activity compared to its analogues .
Propiedades
Número CAS |
65769-87-1 |
|---|---|
Fórmula molecular |
C11H17N3O3 |
Peso molecular |
239.27 g/mol |
Nombre IUPAC |
N-hexyl-2,4-dioxopyrimidine-1-carboxamide |
InChI |
InChI=1S/C11H17N3O3/c1-2-3-4-5-7-12-10(16)14-8-6-9(15)13-11(14)17/h6,8H,2-5,7H2,1H3,(H,12,16)(H,13,15,17) |
Clave InChI |
URIQHRVESCIELP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCNC(=O)N1C=CC(=O)NC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



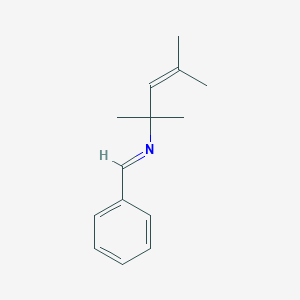


![N-[3-Hydroxy-3-(2-methoxyphenyl)-3-phenylpropyl]benzamide](/img/structure/B14489947.png)

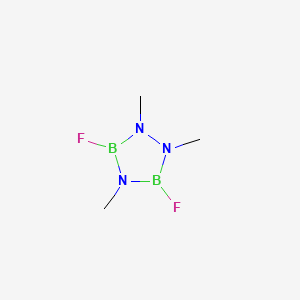
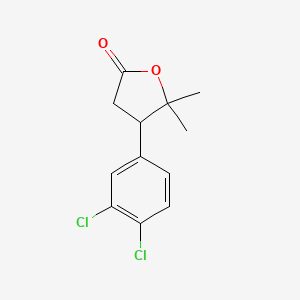
![3,7-Diphenyl-3,4-dihydropyridazino[6,1-c][1,2,4]oxadiazin-3-ol](/img/structure/B14489957.png)
![1-[(1-Ethoxy-2-methyl-1-oxopropan-2-yl)oxy]pyridin-1-ium nitrate](/img/structure/B14489960.png)
